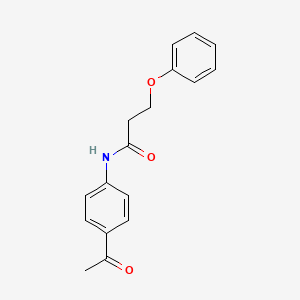![molecular formula C16H22N2O4S B5567720 ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic thiophene derivatives and incorporating various functional groups through targeted chemical reactions. For example, a similar compound was synthesized through a reaction involving "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" and "(E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde" under reflux conditions in methanol, showcasing the complexity and precision required in synthesizing such molecules (Menati et al., 2020).
Molecular Structure Analysis
The structural analysis of these compounds often involves advanced techniques like X-ray diffraction, which reveals the planar geometry and intermolecular hydrogen bonding within the crystalline structure. Such analysis confirms the specific spatial arrangement of atoms and the presence of key functional groups that dictate the compound's reactivity and properties (Menati et al., 2020).
Chemical Reactions and Properties
Compounds within this class can participate in various chemical reactions, including cyclocondensation and reactions with CH acids, to yield a diverse array of products. The specific reactions and the resulting products depend on the functional groups present and the reaction conditions employed, highlighting the chemical versatility of these compounds (Dyachenko, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction studies provide insights into the crystal packing and intermolecular forces, which are critical for understanding the compound's stability and reactivity (Menati et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and potential for forming various derivatives, are determined by the functional groups present in the compound. Studies have shown that these compounds can undergo reactions leading to the formation of new heterocyclic systems, indicating their potential as precursors for the synthesis of pharmacologically active molecules (Dotsenko et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Development
Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacts smoothly with cyanothioacetamide to yield derivatives of the cyclopenta[c]pyridine system, demonstrating its utility in the creation of novel heterocyclic compounds with potential biological activity (Dotsenko et al., 2008). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophenes from ethyl cyanoacetate and elemental sulfur in the presence of morpholine, indicating its role in the synthesis of thiophene-based compounds with varying substituents (Tormyshev et al., 2006).
Antimicrobial and Anticancer Activity
Ethyl 2-amino-5-arylthieno[2,3-b]thiophenes have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant antimycobacterial activity and highlighting the potential of thiophene derivatives as therapeutic agents (Balamurugan et al., 2009). New cyclopenteno[b]thiophene derivatives have also been synthesized and evaluated for local anesthetic and antiarrhythmic activity, further underscoring the versatility of thiophene derivatives in medicinal chemistry (Al-Obaid et al., 1998).
Chemical Modification for Biomedical Applications
Chemical modifications of poly(3-hydroxybutyrate) have been explored, involving the grafting with amino compounds such as morpholine via Michael-type addition reaction. These functionalized polymers have been evaluated for their antibacterial, antioxidant, and anticancer activities, demonstrating the potential of chemically modified polymers for biomedical applications (Abdelwahab et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the field of thiophene derivatives involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . There are still enormous numbers of pharmacologically active heterocyclic compounds which are in regular clinical use .
Eigenschaften
IUPAC Name |
ethyl 2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-22-16(20)14-11-4-3-5-12(11)23-15(14)17-13(19)10-18-6-8-21-9-7-18/h2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMDFHURHWSAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)
![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)
![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)